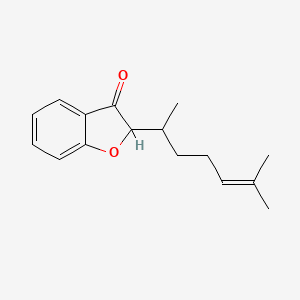
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one is an organic compound characterized by its benzofuran core structure, which is substituted with a 6-methylhept-5-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the 6-Methylhept-5-en-2-yl Group: This step involves the alkylation of the benzofuran core with a suitable alkylating agent, such as 6-methylhept-5-en-2-yl halide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran core or the alkyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted benzofurans.
Aplicaciones Científicas De Investigación
2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of 2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Methylhept-5-en-2-yl)benzofuran: Lacks the ketone group at the 3-position.
6-Methylhept-5-en-2-ylbenzofuran-3-one: Similar structure but different substitution pattern.
Uniqueness
2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one is unique due to the presence of both the benzofuran core and the 6-methylhept-5-en-2-yl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
646522-88-5 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-(6-methylhept-5-en-2-yl)-1-benzofuran-3-one |
InChI |
InChI=1S/C16H20O2/c1-11(2)7-6-8-12(3)16-15(17)13-9-4-5-10-14(13)18-16/h4-5,7,9-10,12,16H,6,8H2,1-3H3 |
Clave InChI |
YPORSJDWCAMGCT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)C1C(=O)C2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


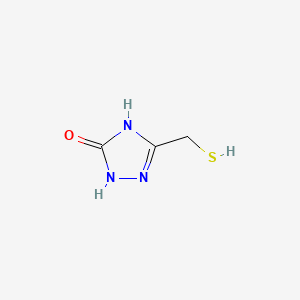
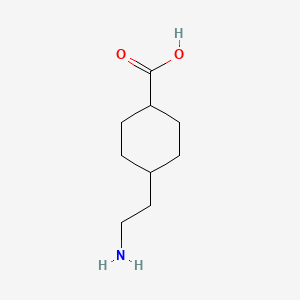
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
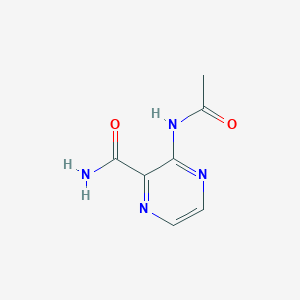
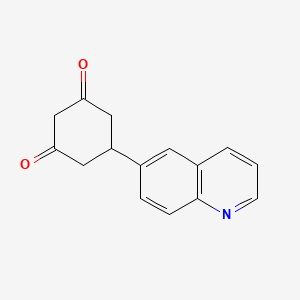
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)
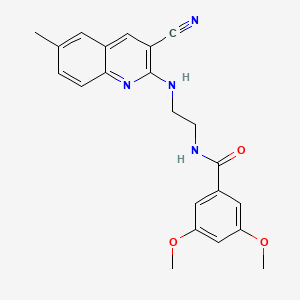

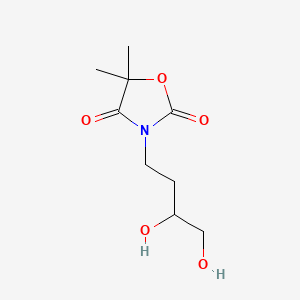
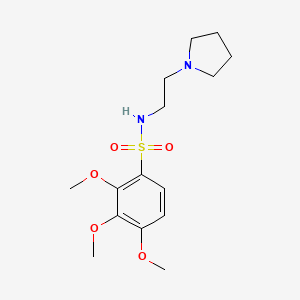
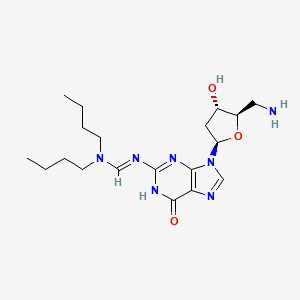
![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
